molecular formula C24H25N3O5S B15152729 1-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate

1-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate

Cat. No.: B15152729
M. Wt: 467.5 g/mol
InChI Key: HYCMETSJNSALGS-UHFFFAOYSA-N
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Description

1-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate is a complex organic compound that features a thiazole ring, a quinoline moiety, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the quinoline moiety and the carbamate ester group. Common reagents used in these reactions include ethyl chloroformate, methylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2,3-dihydro-1H-indole-9-carboxylate
  • 1-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2,3-dihydro-1H-benzimidazole-9-carboxylate

Uniqueness

The uniqueness of 1-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H25N3O5S

Molecular Weight

467.5 g/mol

IUPAC Name

ethyl 2-[2-(2,3-dihydro-1H-cyclopenta[b]quinoline-9-carbonyloxy)butanoylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H25N3O5S/c1-4-18(21(28)27-24-25-13(3)20(33-24)23(30)31-5-2)32-22(29)19-14-9-6-7-11-16(14)26-17-12-8-10-15(17)19/h6-7,9,11,18H,4-5,8,10,12H2,1-3H3,(H,25,27,28)

InChI Key

HYCMETSJNSALGS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)OC(=O)C2=C3CCCC3=NC4=CC=CC=C42

Origin of Product

United States

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